1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
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Overview
Description
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered significant attention due to its antihyperglycemic properties, making it a valuable candidate for the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps. One of the key intermediates in the synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then treated with 3-hydroxy-1-adamantylamine under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a model compound to study DPP-IV inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes due to its antihyperglycemic properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor with similar antihyperglycemic properties.
Saxagliptin: A DPP-IV inhibitor known for its long-acting effects.
Linagliptin: A DPP-IV inhibitor with a unique pharmacokinetic profile
Uniqueness
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile stands out due to its excellent oral bioavailability and potent antihyperglycemic activity. Its unique structure, featuring the adamantyl group, contributes to its stability and selectivity as a DPP-IV inhibitor .
Properties
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870306 |
Source
|
Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360862-63-0, 274901-16-5 |
Source
|
Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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